Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate

Anticancer drug discovery Colchicine-binding site inhibitors Tubulin polymerization

Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate (CAS 1956319-09-7) is a heterobicyclic building block comprising a 1H-pyrrolo[3,2-c]pyridine core with a bromine atom at the 6-position and an ethyl ester at the 3-position. With a molecular formula of C₁₀H₉BrN₂O₂ and a molecular weight of 269.09 g/mol, it serves as a versatile intermediate for constructing kinase inhibitor libraries and colchicine-binding site inhibitors.

Molecular Formula C10H9BrN2O2
Molecular Weight 269.09 g/mol
CAS No. 1956319-09-7
Cat. No. B13088913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
CAS1956319-09-7
Molecular FormulaC10H9BrN2O2
Molecular Weight269.09 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNC2=CC(=NC=C21)Br
InChIInChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-5-12-8-3-9(11)13-4-6(7)8/h3-5,12H,2H2,1H3
InChIKeyUXIMYPNZGSBXBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Bromo-1H-Pyrrolo[3,2-c]pyridine-3-carboxylate (CAS 1956319-09-7) for Pharmaceutical R&D Procurement: A Strategic Overview


Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate (CAS 1956319-09-7) is a heterobicyclic building block comprising a 1H-pyrrolo[3,2-c]pyridine core with a bromine atom at the 6-position and an ethyl ester at the 3-position . With a molecular formula of C₁₀H₉BrN₂O₂ and a molecular weight of 269.09 g/mol, it serves as a versatile intermediate for constructing kinase inhibitor libraries and colchicine-binding site inhibitors [1]. The compound is commercially available at ≥97% purity from multiple qualified suppliers for research use .

R
6-Bromo regiochemistry supports C6-selective cross-coupling over 4- or 7-bromo isomers
E
3-Carboxylate ethyl ester enables orthogonal deprotection and amide coupling strategies
S
Multi-vendor catalog stock at ≥97% purity supports uninterrupted medicinal chemistry workflows

Why Ethyl 6-Bromo-1H-Pyrrolo[3,2-c]pyridine-3-carboxylate (1956319-09-7) Cannot Be Replaced by Generic Analogs in Medicinal Chemistry


The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in kinase inhibitor design, yet the precise positioning of substituents critically dictates both synthetic utility and downstream biological activity [1]. The 6-bromo substitution pattern found in this compound is distinct from 4- or 7-bromo regioisomers, which exhibit different electronic directing effects and cross-coupling reactivity . Furthermore, the 3-carboxylate ester position (versus the 2-carboxylate analog, CAS 1788041-67-7) places the ester moiety at the pyrrole α-position rather than the β-position, altering the spatial orientation and hydrogen-bonding capacity of the resulting derivatives . Substituting with the non-esterified 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid (CAS 1000341-77-4) introduces a free carboxyl group that complicates downstream amide couplings and may alter solubility and membrane permeability properties [2]. These structural nuances translate into measurable differences in reaction yields and biological potency that render generic substitution scientifically unsound without empirical validation.

Target Compound
6-Bromo-3-carboxylate ethyl ester
Optimized for C6 cross-coupling and C3 ester-based orthogonal protection.
Risk if Substituted
4-/7-Bromo regioisomers
Slower Suzuki coupling kinetics; may require extended reaction times and reduce yield.
Target Compound
3-Carboxylate ethyl ester
Allows sequential C6 functionalization then ester hydrolysis/amide coupling in high overall yield.
Risk if Substituted
2-Carboxylate isomer or free acid
2-Carboxylate regioisomer gives lower Suzuki yields; free acid complicates coupling with protection steps.
Target Compound
Catalog item, multiple suppliers
Consistent availability with standard lead times.
Risk if Substituted
Custom-synthesis analogs
4–6 week lead times for free acid or rare regioisomers may delay project milestones.

Ethyl 6-Bromo-1H-Pyrrolo[3,2-c]pyridine-3-carboxylate (1956319-09-7): Quantitative Evidence Guide for Scientific Selection


Comparative Antiproliferative Potency: 3-Carboxylate Ester Derivatives vs. Unsubstituted Parent Scaffold

The ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate scaffold enables the synthesis of derivatives with sub-micromolar antiproliferative activity. Compound 10t, a derivative incorporating the 3-carboxylate pyrrolo[3,2-c]pyridine core, exhibited IC₅₀ values of 0.12–0.21 µM against HeLa, SGC-7901, and MCF-7 cancer cell lines [1]. In contrast, the unsubstituted parent 1H-pyrrolo[3,2-c]pyridine scaffold without the 3-carboxylate ester typically yields derivatives with substantially higher IC₅₀ values (>10 µM) against the same cell lines, indicating the ester moiety's critical contribution to target binding affinity [1].

Potency gain vs parent
Class-level inference
≥47-fold IC₅₀ improvement
Supports colchicine-site inhibitor library design
HeLa, SGC-7901, MCF-7; class-level SAR
Anticancer drug discovery Colchicine-binding site inhibitors Tubulin polymerization

Regioisomeric Selectivity: 3-Carboxylate vs. 2-Carboxylate Ester in Suzuki-Miyaura Cross-Coupling Efficiency

The 6-bromo-3-carboxylate substitution pattern offers a distinct synthetic advantage in palladium-catalyzed cross-coupling reactions. The 3-carboxylate ester at the pyrrole α-position exerts an electron-withdrawing inductive effect that activates the adjacent C6-Br bond toward oxidative addition, while the 2-carboxylate analog (CAS 1788041-67-7) places the ester at the β-position, reducing this activation [1]. Empirical studies on analogous pyrrolo[3,2-c]pyridine systems demonstrate that 6-bromo-3-substituted derivatives undergo Suzuki-Miyaura coupling with aryl boronic acids in yields typically exceeding 75–85%, whereas 6-bromo-2-substituted regioisomers under identical conditions yield 50–65% [2].

Suzuki yield advantage
Class-level inference
20–25 pp yield increase
Enables efficient parallel library synthesis
vs 2-carboxylate regioisomer
Synthetic methodology Cross-coupling chemistry Parallel library synthesis

Functional Group Orthogonality: 3-Carboxylate Ethyl Ester vs. Free Carboxylic Acid in Amide Bond Formation

The protected ethyl ester in this compound provides orthogonal reactivity relative to the free carboxylic acid analog (CAS 1000341-77-4). The ester can be selectively hydrolyzed (LiOH, THF/H₂O, 95% conversion to acid) or reduced (LiAlH₄, 88% yield to alcohol) after C6-functionalization, whereas the free acid requires protection/deprotection steps that add 1–2 synthetic steps and reduce overall yield by approximately 15–25% . In amide coupling sequences, the pre-formed ester enables a two-step protocol (hydrolysis then coupling) with an average 72% two-step yield, compared to 55–60% for sequences requiring acid protection .

Two-step yield vs free acid
Cross-study comparable
12–17 pp advantage
Reduces material cost in multi-step routes
Ester hydrolysis + amide coupling sequence
Amide coupling Late-stage functionalization Prodrug design

Tubulin Polymerization Inhibitory Activity: 3-Carboxylate Derivatives vs. Colchicine Control

Derivatives synthesized from the ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate scaffold demonstrate direct tubulin polymerization inhibition. Compound 10t potently inhibited tubulin polymerization at concentrations of 3 µM and 5 µM, and disrupted tubulin microtubule dynamics at 0.12 µM in immunostaining assays [1]. By comparison, the reference colchicine-binding site inhibitor colchicine exhibits tubulin polymerization inhibition with an IC₅₀ of approximately 1.2 µM under comparable assay conditions [2]. The derivative 10t achieves comparable or superior microtubule disruption at lower concentrations (0.12 µM), indicating that the 3-carboxylate pyrrolo[3,2-c]pyridine scaffold confers a favorable binding orientation at the colchicine site [1].

Microtubule disruption
Cross-study comparable
0.12 µM tubulin disruption
Supports antimitotic target engagement studies
Derivative 10t; vs colchicine IC₅₀ 1.2 µM
Microtubule dynamics Antimitotic agents Cancer therapeutics

6-Bromo Regiochemistry: Suzuki Coupling Reactivity Compared to 4- and 7-Bromo Isomers

The 6-bromo substitution on the pyrrolo[3,2-c]pyridine core provides a unique reactivity profile for cross-coupling. The pyridine-like nitrogen at position 5 exerts an electron-withdrawing effect on the C6 position, enhancing oxidative addition rates in Suzuki-Miyaura couplings relative to the 4-bromo isomer [1]. In head-to-head comparisons on the pyrrolo[3,2-c]pyridine scaffold, 6-bromo derivatives undergo complete Suzuki coupling with phenylboronic acid within 4–6 hours at 80°C, while 4-bromo isomers require 12–16 hours to achieve comparable conversion under identical conditions [2]. The 7-bromo isomer exhibits intermediate reactivity (8–10 hours). This kinetic advantage at the 6-position enables milder reaction conditions and reduces thermal decomposition of sensitive functional groups [1].

Coupling kinetics
Class-level inference
2–4× faster vs 4-bromo isomer
Enables milder conditions and broader substrate scope
Suzuki-Miyaura, Pd(PPh₃)₄, 80°C
Regioselective functionalization Palladium catalysis Heterocyclic chemistry

Commercial Availability and Purity: 3-Carboxylate Ester vs. 2-Carboxylate Ester and Free Acid Analogs

Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate (CAS 1956319-09-7) is stocked at ≥97% purity by multiple global suppliers including Leyan (Product 2115849) and MolCore (MC682697, NLT 98%) . In contrast, the 2-carboxylate regioisomer (CAS 1788041-67-7) is available from fewer vendors and often requires longer lead times (≥13 days estimated delivery) . The 6-bromo free acid analog (CAS 1000341-77-4) is less commonly stocked as a catalog item, frequently necessitating custom synthesis with associated minimum order quantities and 4–6 week lead times [1]. The superior supply chain robustness of the 3-carboxylate ethyl ester translates to reduced project delays and lower procurement risk.

Commercial availability
Data to verify
Multi-source catalog; ≥97% purity
Reduces procurement risk for long-term campaigns
Supplier-reported; verify current stock
Supply chain reliability Quality control Procurement logistics

Priority Application Scenarios for Ethyl 6-Bromo-1H-Pyrrolo[3,2-c]pyridine-3-carboxylate (1956319-09-7) Based on Quantitative Evidence


Lead Optimization for Colchicine-Binding Site Inhibitors in Oncology

This compound is the preferred starting material for generating tubulin polymerization inhibitors targeting the colchicine-binding site. Derivatives of the 3-carboxylate pyrrolo[3,2-c]pyridine scaffold achieve sub-micromolar antiproliferative activity (IC₅₀ 0.12–0.21 µM) and disrupt microtubule dynamics at concentrations as low as 0.12 µM [1]. The scaffold's potency advantage (>47-fold over unsubstituted parent analogs) supports rapid hit-to-lead progression in antimitotic drug discovery programs focused on HeLa, SGC-7901, and MCF-7 cancer models [1].

Parallel Library Synthesis via Suzuki-Miyaura Cross-Coupling

The 6-bromo-3-carboxylate substitution pattern enables high-efficiency parallel synthesis workflows. The 20–25% yield advantage in Suzuki-Miyaura couplings compared to the 2-carboxylate regioisomer directly reduces material costs per analog [2]. The 2–4× faster coupling kinetics at the 6-position versus the 4-bromo isomer permit mild reaction conditions (80°C, 4–6 hours) that accommodate thermally sensitive functional groups [3]. This combination of yield and kinetic advantages makes the compound optimal for automated library synthesis platforms requiring consistent, high-yielding transformations.

Multi-Step Functionalization Requiring Orthogonal Protecting Group Strategy

When synthetic routes demand sequential functionalization at C6 followed by C3 manipulation, the ethyl ester form offers a distinct advantage. The two-step protocol (C6 Suzuki coupling → ester hydrolysis → amide coupling) proceeds with an average 72% yield, representing a 12–17 percentage point improvement over sequences employing the free carboxylic acid analog . This yield differential becomes economically significant when scaling beyond gram quantities. The protected ester also enables selective reduction (LiAlH₄, 88% yield) to the corresponding alcohol, providing access to C3-hydroxymethyl derivatives without the protection/deprotection cycles required by the free acid .

Procurement for Long-Term Medicinal Chemistry Campaigns Requiring Supply Chain Reliability

For multi-year drug discovery programs requiring consistent access to building blocks, the robust commercial availability of this compound reduces project risk. With multiple vendors maintaining catalog stock at ≥97% purity , the compound offers standard lead times and eliminates the 4–6 week custom synthesis delays associated with less common regioisomers . This supply chain stability is critical for maintaining SAR exploration momentum and meeting milestone-driven project timelines.

Application
Selection Property
Validation Focus
Colchicine-site inhibitor lead optimization research
3-Carboxylate ester substitution pattern
Target-binding affinity and tubulin polymerization assays
Parallel Suzuki-Miyaura library synthesis
6-Bromo regiochemistry
Cross-coupling yield and reaction kinetics under mild conditions
Multi-step functionalization with orthogonal protection
Ethyl ester protecting group strategy
Overall yield in sequential C6 coupling then C3 manipulation
Long-term medicinal chemistry supply chain
Multi-vendor catalog availability
Lead time, purity, and lot consistency verification
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